References:[1] - https://www.semanticscholar.org/paper/ba4c4f9594e6b31db8a5a0adc5140213461c7c02 [] - https://www.semanticscholar.org/paper/731db7315917ce0b1ef3116673fae72c02f51388 [] - https://www.semanticscholar.org/paper/917641851e4794a9e25ced9a645037ca1c179937 [] - https://www.semanticscholar.org/paper/c2628ddba44006c96e6cf1db7f41b74d4bc4467a[8] - https://www.semanticscholar.org/paper/53fe3823924c748044c806cd04631418508bc991 [] - https://www.semanticscholar.org/paper/93011dd9f6364774f9ebe0eb137c9c043883e1b6 [] - https://www.semanticscholar.org/paper/c65388a70ceef4fcef686b89c2a20f0847822b42[16] - https://www.semanticscholar.org/paper/7df0cd8d146dfeaf49818dbe91c5321af12a5411 [] - https://www.semanticscholar.org/paper/a0134678133d7444c11fbb57da16d580766915b2 [] - https://www.semanticscholar.org/paper/6d928e229d16e874b55ecee0284a412bd520ef4d[21] - https://www.semanticscholar.org/paper/91f2dc195414c9e06765aec612daf42ba68f1854 [] - https://www.semanticscholar.org/paper/d676515704d62dee14c18006a512b9432f52b5f8[24] - https://www.semanticscholar.org/paper/24b607bba4baf7fc05e560fd321bde30b25cd456 [] - https://www.semanticscholar.org/paper/479f0b75146df6a27a0f8f468f42e6f6142d3545 [] - https://www.semanticscholar.org/paper/b815f6ee931d97b096fef0c5df291aa795a13555[30] - https://www.semanticscholar.org/paper/bff6f679c0efb25d16cb014e4e78fc96733d0468 [] - https://www.semanticscholar.org/paper/10318bd104c976f3a0b876134515c9cf1fc05d32 [] - https://www.semanticscholar.org/paper/6b136eeaff66c7e2b261fde7d15c8ec89cfcb6b2
Nilutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. It functions by inhibiting the action of androgens, which are male hormones that can promote the growth of prostate cancer cells. Nilutamide is classified as an anti-androgen and is particularly notable for its role in hormone therapy for prostate cancer, often used in conjunction with surgical castration or other androgen deprivation therapies.
Nilutamide was first introduced in the 1980s and has been utilized in various countries under different brand names. The compound is synthesized from specific chemical precursors, with numerous methods documented in scientific literature.
Nilutamide falls under the category of pharmaceutical agents known as anti-androgens. These compounds are designed to block androgen receptors, thus preventing androgens from exerting their biological effects on target tissues.
Several synthesis methods for Nilutamide have been reported, focusing on different starting materials and reaction conditions. A prominent method involves using 3-trifluoromethyl-4-cyanobenzene as a key precursor, which undergoes a series of reactions to yield Nilutamide.
Nilutamide has a complex molecular structure characterized by its imidazolidine core. The molecular formula is CHFNO, indicating the presence of trifluoromethyl groups and nitrogen atoms.
The specific arrangement of atoms within the molecule contributes to its functional properties as an anti-androgen.
Nilutamide undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions often require precise control over conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of Nilutamide.
Nilutamide acts by binding to androgen receptors in target tissues, effectively blocking the action of testosterone and dihydrotestosterone. This inhibition leads to a decrease in prostate cancer cell proliferation.
These properties are crucial for formulating Nilutamide into effective pharmaceutical preparations.
Nilutamide is primarily used in clinical settings for:
Nilutamide (5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione) is synthesized via a multi-step route centered on aromatic nucleophilic substitution. The primary method involves diazotization of 4-nitro-3-(trifluoromethyl)aniline followed by iodination to yield 4-iodo-1-nitro-2-(trifluoromethyl)benzene. This intermediate undergoes copper(I)-catalyzed coupling with 5,5-dimethylhydantoin in dimethylformamide (DMF), achieving the final product in 81% yield [4] [1]. Modifications to this core structure focus on:
Table 1: Synthetic Approaches for Nilutamide Analogues
Intermediate | Reaction Conditions | Yield | Key Modifications |
---|---|---|---|
4-Iodo-1-nitro-2-(trifluoromethyl)benzene | Diazotization/NaI, H₂SO₄ | 85% | N/A |
Nilutamide core | Cu₂O-catalyzed coupling, DMF, reflux | 81% | N/A |
N(1)-Ferrocenyl analogue | Nucleophilic substitution | 68% | Weak antiandrogen activity |
C(5)-Ferrocenyl analogue | Electrophilic arylation | 65% | High cytotoxicity (IC₅₀ 5.4 μM) |
Structural optimization of nilutamide analogues targets enhanced androgen receptor (AR) affinity and metabolic stability:
Table 2: Structural Evolution of Antiandrogens
Compound | Core Structure | Key Pharmacophoric Groups | AR Binding Affinity (Relative) |
---|---|---|---|
Nilutamide | Hydantoin | -NO₂, -CF₃ | Moderate |
Flutamide | Anilide | -NO₂, -CF₃ | High |
Bicalutamide | Sulfonyl-anilide | -CN, -SO₂CH₃ | High |
Enzalutamide | Thiohydantoin | -CF₃, -cyano | Very high |
The nitro (-NO₂) group is a pivotal pharmacophoric element in nilutamide with dual implications:
Table 3: Impact of Functional Group Modifications on Nilutamide
Functional Group | AR Antagonism | Mitochondrial Toxicity | Cytotoxicity (Hepatocytes) |
---|---|---|---|
-NO₂ (Nilutamide) | High | Severe (Complex I inhibition) | High (LD₅₀ 75 μM) |
-CN (Cyano analogue) | Moderate | Mild | Low (LD₅₀ 150 μM) |
-CF₃ retention | Critical | None | N/A |
Nilutamide’s synthesis leverages aromatic coupling chemistry, enabling strategic modifications to its hydantoin and aryl nitro groups. While structural optimizations enhance AR binding or cytotoxicity, the nitro group remains a double-edged sword: essential for electronic interactions with the receptor yet problematic for off-target toxicity. Future designs, such as ferrocenyl-hydantoin hybrids or nitro prodrugs, may decouple efficacy from adverse effects [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7